Macrocyclic 7-Hydroxy-Tic Inhibitors Exhibit 57- to 80-Fold Higher Potency Against HCV NS3 Protease Compared to Acyclic Analogues
In a direct head-to-head comparison within the same study, macrocyclic pentapeptide inhibitors containing the 7-hydroxy-Tic moiety (compounds 22 and 23) demonstrated Ki* values of 0.015–0.26 μM against HCV NS3 protease. In contrast, the structurally related acyclic pentapeptide analogue 2 exhibited significantly lower potency. The carboxylic acid macrocycle (22) and amide macrocycle (23) were calculated to be 57–80 times more potent than their acyclic counterpart [1].
| Evidence Dimension | Enzymatic Inhibition Potency (Ki*) |
|---|---|
| Target Compound Data | Macrocyclic inhibitors containing 7-hydroxy-Tic: Ki* = 0.015–0.26 μM |
| Comparator Or Baseline | Acyclic pentapeptide analogue 2 (control) |
| Quantified Difference | 57- to 80-fold greater potency for macrocyclic 7-hydroxy-Tic inhibitors |
| Conditions | HCV NS3 protease continuous assay |
Why This Matters
This 57- to 80-fold improvement in potency demonstrates that incorporating the 7-hydroxy-Tic scaffold into a macrocyclic framework is a validated strategy for enhancing antiviral activity, making this building block a high-value component for targeted drug discovery programs.
- [1] Chen, K.X.; Njoroge, F.G.; Pichardo, J.; et al. Potent 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid-Based Macrocyclic Inhibitors of Hepatitis C Virus NS3 Protease. Journal of Medicinal Chemistry 2006, 49 (2), 567-574. View Source
